Acyclovir-d4 L-Leucinate is a synthetic compound derived from acyclovir, an antiviral medication primarily used to treat infections caused by certain types of viruses, particularly herpes simplex virus and varicella-zoster virus. The "d4" designation indicates that this molecule contains four deuterium atoms, which are isotopes of hydrogen. This modification enhances its utility in scientific research, particularly in metabolomics and pharmacokinetic studies, where deuterated compounds serve as internal standards due to their distinct mass signatures.
Acyclovir-d4 L-Leucinate is synthesized from acyclovir, which itself is derived from guanine and other purine derivatives. The incorporation of L-leucine, an essential amino acid, into the structure provides additional functionality. The synthesis process typically involves deuteration of L-leucine followed by its attachment to acyclovir.
The synthesis of Acyclovir-d4 L-Leucinate involves several key steps:
The molecular structure of Acyclovir-d4 L-Leucinate consists of an acyclic nucleoside structure with a deuterated side chain derived from L-leucine. The presence of deuterium alters the physical properties slightly compared to its non-deuterated counterpart, making it useful for tracking in metabolic studies.
Acyclovir-d4 L-Leucinate can participate in various chemical reactions typical for both acyclic nucleosides and amino acids:
The specific reaction conditions (e.g., temperature, solvent) would depend on the intended application and desired products. General organic chemistry techniques such as chromatography may be used for purification following these reactions .
Acyclovir-d4 L-Leucinate functions primarily through its active form, which is phosphorylated by viral thymidine kinase. This phosphorylation leads to the formation of acyclovir triphosphate, which competes with natural nucleotides during viral DNA synthesis. By incorporating into the growing DNA chain, it acts as a chain terminator, effectively halting viral replication .
Data from pharmacological studies indicate that Acyclovir-d4 L-Leucinate retains similar antiviral properties as non-deuterated acyclovir while providing advantages in tracking and quantification in biological systems .
Relevant data regarding its stability and reactivity are crucial for handling and storage in laboratory settings.
Acyclovir-d4 L-Leucinate has several important applications in scientific research:
Acyclovir-d4 L-Leucinate (CAS 1795785-74-8) is a deuterated prodrug derivative of the antiviral agent acyclovir. Its chemical structure consists of two key moieties:
The compound exists as a hydrochloride salt, enhancing its stability and solubility. The isotopic labeling occurs specifically at the acyclovir backbone’s ethylene linker, distant from the guanine-like heterocycle and the leucine’s chiral center. This positioning ensures minimal interference with the molecule’s biochemical recognition while providing distinct mass spectrometry signatures [3] [6].
Table 1: Identifier Assignments for Acyclovir-d4 L-Leucinate
Identifier Type | Value |
---|---|
Primary CAS | 1795785-74-8 |
Alternative CAS | 142963-69-7 (non-deuterated analogue) |
IUPAC Name | [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2S)-2-amino-4-methylpentanoate;hydrochloride |
Key Synonyms | HY-17422S; TRC-A192427; Acyclovir-d4 L-leucinate HCl |
The molecular formula is C₁₄D₄H₁₈ClN₆O₄ (alternatively written as C₁₄H₁₈D₄ClN₆O₄), with a precise molecular weight of 378.848 g/mol [3] [5]. Deuterium incorporation (99% isotopic purity) occurs at the four positions of the ethoxy linker:
Mass spectrometry confirms deuterium placement through characteristic +4 Da shifts compared to non-deuterated acyclovir L-leucinate (MW 374.823 g/mol). High-resolution MS shows an exact mass of 378.1720379 Da, aligning with theoretical calculations [5] [9]. The deuterium atoms remain stable under standard laboratory conditions, with no significant H/D exchange observed in solution studies (pH 2–7) [3].
Acyclovir-d4 L-Leucinate hydrochloride presents as a white to off-white solid with slight solubility in aqueous solutions (~2–5 mg/mL) and dimethyl sulfoxide (DMSO, ~10 mg/mL). It is supplied as a "neat" solid (100% chemical purity) with ≥98% chemical and isotopic purity [3] [5]. Key stability parameters include:
Table 2: Physicochemical Properties of Acyclovir-d4 L-Leucinate
Property | Specification |
---|---|
Appearance | White to off-white crystalline solid |
Solubility | Slightly soluble in water/DMSO |
Storage Temperature | –20°C (desiccated, inert gas) |
Purity (HPLC) | ≥98% |
Isotopic Enrichment | ≥99% D4 |
Shelf Life | 36 months (solid form) |
The deuterated and non-deuterated forms exhibit nearly identical chemical reactivity but distinct analytical and metabolic behaviors:
Table 3: Molecular Comparison with Non-Deuterated Analog
Parameter | Acyclovir-d4 L-Leucinate | Acyclovir L-Leucinate |
---|---|---|
CAS Number | 1795785-74-8 | 142963-69-7 |
Molecular Formula | C₁₄H₁₈D₄ClN₆O₄ | C₁₄H₂₃ClN₆O₄ |
Molecular Weight | 378.848 g/mol | 374.823 g/mol |
Exact Mass | 378.172 Da | 374.147 Da |
Synthesis Cost | High (isotopic precursors) | Moderate |
Primary Application | Mass spectrometry internal standard | Prodrug development |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8